molecular formula C6H10O3 B7800434 3-Hydroxypropyl acrylate CAS No. 2761-08-2

3-Hydroxypropyl acrylate

Cat. No. B7800434
CAS RN: 2761-08-2
M. Wt: 130.14 g/mol
InChI Key: QZPSOSOOLFHYRR-UHFFFAOYSA-N
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Description

3-Hydroxypropyl acrylate (HPA) is a molecule with the formula C6H10O3 . It is an acrylic acid ester used in the manufacturing of polymers and as a feed . It is also known by other names such as Propylene Glycol Monoacrylate and 2-Propenoic acid, 3-hydroxypropyl ester .


Synthesis Analysis

HPA can be synthesized from biodiesel glycerol via integrated microbial and chemical catalysis . It is a vital precursor in the synthesis of natural products and in the development of essential drugs . Different approaches for preparing 3-hydroxy-2-aryl acrylate with mechanisms and its application in a variety of chemical fields have been outlined .


Molecular Structure Analysis

The molecular structure of HPA consists of 6 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The average mass is 130.142 Da and the monoisotopic mass is 130.062988 Da .


Chemical Reactions Analysis

HPA readily undergoes addition reactions with a wide variety of organic and inorganic compounds . It can copolymerize with acrylic acid and its salts, amides and esters, and with methacrylates, acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, butadiene, unsaturated polyesters and drying oils .


Physical And Chemical Properties Analysis

HPA is a clear colorless liquid . It has a molecular weight of 130.14 . The density at 25 °C is 1.044 g/mL . It has a boiling point of 77 °C/5 mmHg .

Safety And Hazards

HPA is toxic by inhalation and skin absorption . It is corrosive to tissue and may polymerize exothermically if heated or contaminated . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and washing hands thoroughly after handling .

Future Directions

There is a general trend in creating materials in a more sustainable way. The main drivers of this trend are environmental concerns, stricter regulations, fear of fossil fuel depletion, and volatility of crude oil prices . The field of acrylic resin production likewise follows this trend, and the use of biobased monomers is at the forefront of this trend . There are numerous biomass feedstock pathways toward conventional monomers which are now produced mainly from crude oil . Most of them are yet to be commercialized . Nonetheless, the trend is clear, and it cannot be denied that in the future biobased monomers will be used for resin production .

properties

IUPAC Name

3-hydroxypropyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-6(8)9-5-3-4-7/h2,7H,1,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPSOSOOLFHYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31744-77-1
Details Compound: 2-Propenoic acid, 3-hydroxypropyl ester, homopolymer
Record name 2-Propenoic acid, 3-hydroxypropyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31744-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10871349
Record name 3-Hydroxypropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypropyl acrylate

CAS RN

2761-08-2
Record name 2-Propenoic acid, 3-hydroxypropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002761082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-hydroxypropyl ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR8MT5X23F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1,3-Propanediol (by Tokyo Kasei) and triethylamine were dissolved in THF, and in an ice-water bath, acryloyl chloride was added thereto. After the reaction, the reaction liquid was washed with aqueous saturated sodium hydrogencarbonate solution added thereto, and then the organic layer was washed with 1 N hydrochloric acid and saturated saline water. The organic layer was dried with anhydrous magnesium sulfate, and the solvent was evaporated away. The crude product was purified through silica gel column chromatography to obtain 32 g of 3-hydroxypropyl acrylate (yield: 50%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
Z Zhong, Q Yu, H Yao, W Wu, W Feng, L Yu… - Progress in Organic …, 2013 - Elsevier
… The results showed that the emulsion of 4% hydroxyl phosphate function monomer and 3% hydroxypropyl acrylate with soft and hard monomer ratio of 1:1.6 and modified emulsion and …
Number of citations: 51 www.sciencedirect.com
D Popescu, R Hoogenboom, H Keul… - Journal of Polymer …, 2010 - Wiley Online Library
… Although 2-hydroxyethyl acrylate (HEA) is commercially available and widely used, other hydroxyl-functionalized monomers, such as 3-hydroxypropyl acrylate (3HPA), 4-hydroxybutyl …
Number of citations: 21 onlinelibrary.wiley.com
JS Lee, SI Hong - European Polymer Journal, 2002 - Elsevier
… Monofunctional acrylic rosin derivatives were synthesized from esterification of MPA and various acrylates, (2-hydroxyethyl acrylate) (HEA), 3-hydroxypropyl acrylate, and 4-…
Number of citations: 145 www.sciencedirect.com
T Saegusa, Y Kimura, S Kobayashi - Macromolecules, 1977 - ACS Publications
… In the present study, a hydroxyalkyl acrylate, 2hydroxyethyl acrylate (HEA) or 3-hydroxypropyl acrylate, was paired with Mn of cyclic imino ethers of 5,6-dihydro4//-l,3-oxazine (OZI) and 2…
Number of citations: 30 pubs.acs.org
강종희, 안광덕, 소진호, 조남부, 조현남… - 한국고분자학회학술대회 …, 2006 - cheric.org
… 두 종류의 수용성 광개시제에 수용성 단량체로서 3-hydroxypropyl acrylate (HPA) 와 인산기 포함된 Phosmer-PE 내지 TMPEOTA 를 배합하여 함량과 광조사량에 따른 광개시 효율을 DPC 로 …
Number of citations: 2 www.cheric.org
T Saegusa, Y Kimura, S Kobayashi - Macromolecules, 1977 - ACS Publications
… In the present study, a hydroxyalkyl acrylate, 2hydroxyethyl acrylate (HEA) or 3-hydroxypropyl acrylate, was paired with Mn of cyclic imino ethers of 5,6-dihydro4//-l,3-oxazine (OZI) and 2…
Number of citations: 63 pubs.acs.org
P Bauer, P Denk, JM Fuss, K Lorber, E Ortner… - Analytical and …, 2019 - Springer
… Two of these substances (2-hydroxyethyl acrylate and 3-hydroxypropyl acrylate) showed unexpectedly high OT values, being higher by a factor of 5 to 244 compared to the average …
Number of citations: 6 link.springer.com
ES Park, WS Moon, MJ Song, MN Kim… - International …, 2001 - Elsevier
… A mixture of 3-hydroxypropyl acrylate ( 13.0 g ,0.10 mol ), phthalic anhydride ( 14.8,0.10 mol ) and p-methoxy phenol ( 0.02 g ) was stirred at 80C for 14 h . After cooling, the reaction …
Number of citations: 220 www.sciencedirect.com
D Popescu, R Hoogenboom, H Keul… - Journal of Molecular …, 2010 - Elsevier
… Even though 2-hydroxyethyl acrylate and methacrylate (HEA, HEMA) are commercially available and well known, monomers like 3-hydroxypropyl acrylate and methacrylate (3HPA, …
Number of citations: 24 www.sciencedirect.com
RA Shanks, SR Clarke - Polymer photochemistry, 1984 - Elsevier
A method has been developed for preparing pressure-sensitive adhesives directly on the backing substrate by photoinitiated polymerization. Oxygen inhibition is prevented by a …
Number of citations: 9 www.sciencedirect.com

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